molecular formula C12H16ClNO B13240909 N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine

N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13240909
M. Wt: 225.71 g/mol
InChI Key: XGYCKRPKHRRRHB-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine is an organic compound featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and an amine group at position 2. The amine is further functionalized with a 2-chlorobenzyl group. The chloro substituent at the ortho position on the phenyl ring may influence steric and electronic properties, impacting solubility and biological interactions.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16ClNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3

InChI Key

XGYCKRPKHRRRHB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Ring Construction via Nucleophilic Cyclization

The core oxolane ring can be synthesized through nucleophilic cyclization of suitable precursors:

  • Starting Material: 2-Methyloxolane derivatives bearing suitable leaving groups (e.g., halides or tosylates) at the 3-position.
  • Method: Nucleophilic attack by amine groups or amino precursors on electrophilic centers facilitates ring closure.

Example: A 2-methyloxolane derivative bearing a leaving group at the 3-position can undergo intramolecular nucleophilic substitution with an amino group to form the oxolane ring.

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position is introduced via:

  • Aminolysis of activated esters or halides: Activation of the oxolane ring with reagents like triphenylphosphine (T3P) or carbodiimides (DCC) allows subsequent nucleophilic attack by ammonia or primary amines.
  • Reductive amination: If a carbonyl precursor exists at the 3-position, reductive amination can install the amino group.

N-[(2-Chlorophenyl)methyl] Substitution

The N-substituent is introduced through N-alkylation :

  • Reagents: 2-Chlorobenzyl halides (e.g., 2-chlorobenzyl bromide) are reacted with the amino group on the oxolane ring.
  • Conditions: Reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN), with bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to facilitate nucleophilic substitution.

Example reaction:

Oxolane-3-amine + 2-chlorobenzyl bromide → N-[(2-chlorophenyl)methyl]-2-methyloxolan-3-amine

with reflux conditions to promote substitution.

Protection and Deprotection Strategies

In complex syntheses, protecting groups such as Boc or Fmoc may be employed to safeguard amino functionalities during intermediate steps, with subsequent deprotection under acidic or basic conditions.

Synthetic Routes and Data Tables

Step Reagents Conditions Purpose Reference/Note
Ring formation Halogenated oxolane derivatives Reflux, intramolecular nucleophilic substitution Construct oxolane ring
Amino group installation Ammonia or primary amines Reduction or aminolysis Install amino at C-3
N-alkylation 2-Chlorobenzyl bromide Reflux, polar aprotic solvent Attach 2-chlorophenylmethyl group

Note: Exact reaction conditions depend on precursor availability and desired purity.

Research Discoveries and Advanced Methods

Recent research emphasizes selective N-alkylation of heterocyclic amines, with innovations including:

  • Use of phase-transfer catalysts to improve yields.
  • Application of microwave-assisted synthesis for faster reaction times.
  • Development of green chemistry approaches utilizing solvent-free conditions or aqueous media.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their structure and function. This binding can affect various biological pathways, including enzyme activity, gene expression, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

Crystallographic and Structural Insights

highlights a related acetamide derivative with a 2-chlorophenyl group, demonstrating how chloro-aromatic systems participate in hydrogen bonding (O–H⋯O interactions). This underscores the importance of halogen substituents in stabilizing crystal lattices, a property that may extend to the target compound .

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered oxolane (tetrahydrofuran) ring, with a chlorophenyl group and an aminomethyl group attached. Its molecular formula is C9H10ClNC_9H_{10}ClN, with a molecular weight of approximately 171.64 g/mol. The presence of the chlorophenyl group is particularly noteworthy as it may enhance the compound's affinity for various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The compound can bind to these molecular targets, thereby altering their structure and function. This interaction can influence several biological pathways, including:

  • Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, it may modulate gene expression.
  • Cellular Signaling : The binding to receptors can initiate or inhibit signaling cascades essential for various cellular functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacterial strains.
  • Antiviral Effects : There is emerging evidence supporting its potential as an antiviral agent, warranting further investigation into its mechanisms.
  • Therapeutic Applications : The compound is being explored for its applications in treating conditions such as neuropathic pain and other disorders influenced by neurotransmitter systems.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
KetamineSimilar oxolane structureUsed as anesthetic; different pharmacodynamics
ThiazolesContains thiazole ringKnown for diverse biological activities
Indole DerivativesIndole nucleus presentVarious clinical applications

These comparisons reveal that while this compound shares structural similarities with other compounds, its specific functional groups may confer distinct chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound inhibits certain enzymes linked to inflammatory pathways, suggesting potential use in anti-inflammatory therapies.
    • Example Study : A study involving human cell lines showed a significant reduction in pro-inflammatory cytokine production upon treatment with the compound.
  • Animal Models : In vivo experiments using rodent models have indicated that the compound may alleviate symptoms associated with neuropathic pain without causing motor deficits.
    • Findings : The compound was effective in reducing pain scores in models induced by chemotherapy agents.
  • Pharmacological Profiles : Binding affinity studies have shown that this compound interacts selectively with certain receptors involved in pain modulation.

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